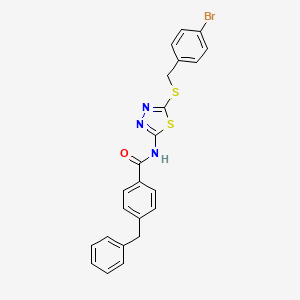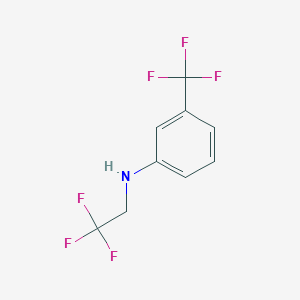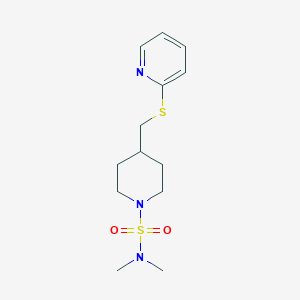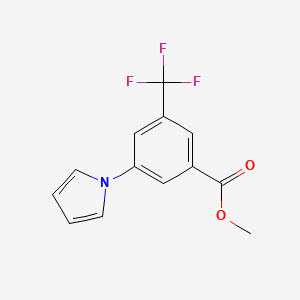
Coc(=O)C1ccc(=CN1C(=O)OC(C)(C)C)B1OC(C)(C)C(C)(C)O1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coc(=O)C1ccc(=CN1C(=O)OC(C)(C)C)B1OC(C)(C)C(C)(C)O1 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Catalytic Preparation of Cyclic Organic Carbonates
Cyclic organic carbonates (COCs) are synthesized through catalytic processes using carbon dioxide (CO2) as a renewable carbon feedstock. This approach has gained significant attention due to its potential for creating valuable organic carbonates from CO2, addressing both synthetic utility and environmental concerns. The catalytic formation of COCs involves CO2 coupling reactions with oxirane and dialcohol precursors, leveraging homogeneous catalysis methodologies. This research domain highlights the activation of suitable reaction partners through catalysis, overcoming the kinetic stability of CO2 to synthesize functional organic molecules with added value in both academic and industrial settings (Martín, Fiorani, & Kleij, 2015).
Cumulus-Oocyte Complexes (COCs) in Reproductive Biology
Research on cumulus-oocyte complexes (COCs) focuses on understanding oocyte maturation, fertilization, and developmental competence in mammalian reproduction. Studies explore the regulatory role of cyclic guanosine monophosphate (cGMP) in maintaining oocyte meiotic arrest and the influence of various environmental chemicals on the developmental competence and molecular quality of porcine COCs. These investigations contribute to our understanding of reproductive physiology and the potential impacts of environmental factors on fertility (Blaha, Němcová, & Procházka, 2015).
Utilization and Conversion Processes
Carbon capture and utilization (CCU) technologies are crucial for addressing CO2 emissions and their role in climate change. Research in this area explores the capture, storage, and conversion of CO2 into valuable products, including fuels and chemicals. This field aims to develop sustainable methods for reducing atmospheric CO2 levels while creating economically valuable materials, contributing to a circular carbon economy (Bui et al., 2018).
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BNO6/c1-16(2,3)24-15(22)20-11-12(9-10-13(20)14(21)23-8)19-25-17(4,5)18(6,7)26-19/h11,13H,9-10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHOMPJCXITAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(CC2)C(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coc(=O)C1ccc(=CN1C(=O)OC(C)(C)C)B1OC(C)(C)C(C)(C)O1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine](/img/structure/B2821421.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821423.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)

![(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2821430.png)
![4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2821431.png)



![2-methyl-3-phenyl-N-(1-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2821438.png)
![3-(3-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2821440.png)
